2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) linked via an acetamide bridge to a furan-2-ylmethyl group. The quinazolinone scaffold is known for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties . Its synthesis typically involves coupling reactions between quinazolinone derivatives and substituted acetamides, as seen in structurally related compounds .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLGZFQKJGGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of a quinazoline derivative with a furan-containing reagent. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with furan-2-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The furan moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives and substituted furan compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the furan moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations:
- In contrast, the furan-2-ylmethyl group in the target compound may favor interactions with polar residues in enzymes or receptors . Thioether and sulfanyl linkages (e.g., in and ) introduce sulfur atoms, which can influence redox properties and metabolic stability compared to the oxygen-rich acetamide bridge in the target compound .
- The tetrahydroquinazolinone core in the target compound offers a rigid planar structure for stacking interactions .
- Biological Activity Trends: Anti-exudative activity: Compounds with triazole-sulfanyl groups (-11) showed dose-dependent inhibition of inflammation (10 mg/kg), comparable to diclofenac. The target compound’s furan substitution may similarly modulate inflammatory pathways . Antimicrobial activity: Thiazolidinones () demonstrated efficacy against S. aureus and E. coli, suggesting that the tetrahydroquinazolinone core in the target compound could be explored for similar applications .
Computational and Experimental Data
- Docking Studies : Triazole-containing analogues () showed strong binding to kinase active sites, while thiadiazole derivatives () exhibited favorable interactions with bacterial enzymes. The target compound’s furan group may mimic these interactions via lone-pair electrons .
- Solubility : The furan-2-ylmethyl group likely improves aqueous solubility compared to chlorophenyl or nitro-substituted analogues, as seen in compound BA99878 () .
Biological Activity
The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide (commonly referred to as the quinazolin derivative) has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of quinazolin derivatives typically involves the condensation of appropriate amines and carbonyl compounds. The specific compound of interest can be synthesized through a multi-step process that includes cyclization reactions leading to the formation of the quinazoline ring, followed by acylation with furan-containing moieties.
Biological Activity
The biological activity of this compound has been investigated across various studies focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Anticancer Activity
- Mechanism of Action : The quinazolin derivative has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. Studies indicate that it affects mitochondrial membrane potential, leading to cell death in various cancer cell lines including A549 (lung cancer) and U87-MG (glioblastoma) .
- IC50 Values : The compound exhibits promising IC50 values in the nanomolar range:
- Selectivity : The selectivity index (SI) for non-cancerous cells is significantly higher than for cancer cells, indicating a favorable safety profile .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Inhibition Studies : In vitro studies demonstrated that the quinazolin derivative could reduce levels of inflammatory cytokines such as IL-1β and inhibit COX activity. This was evidenced by significant reductions in edema in animal models compared to control treatments .
Table 1: Summary of Biological Activities
Case Study: Efficacy on Cancer Cell Lines
In a comparative study involving multiple compounds derived from the quinazoline scaffold, it was observed that the specific compound exhibited superior activity against a range of cancer cell lines while maintaining lower toxicity towards normal cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
